Octadecane, 1-(decyloxy)-
Description
Octadecane, 1-(decyloxy)- (C28H58O) is a long-chain alkoxyalkane comprising an octadecane backbone (C18H38) substituted with a decyloxy group (-O-C10H21) at the first carbon.
Properties
CAS No. |
103265-85-6 |
|---|---|
Molecular Formula |
C28H58O |
Molecular Weight |
410.8 g/mol |
IUPAC Name |
1-decoxyoctadecane |
InChI |
InChI=1S/C28H58O/c1-3-5-7-9-11-13-14-15-16-17-18-19-20-22-24-26-28-29-27-25-23-21-12-10-8-6-4-2/h3-28H2,1-2H3 |
InChI Key |
OYYMBZCHACKMMY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Octadecane, 1-(decyloxy)- typically involves the reaction of octadecane with decanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
Octadecane+DecanolAcid CatalystOctadecane, 1-(decyloxy)-+Water
Industrial Production Methods: Industrial production of Octadecane, 1-(decyloxy)- may involve continuous flow reactors to optimize the reaction conditions and yield. The use of high-purity starting materials and efficient separation techniques, such as distillation or chromatography, ensures the production of high-quality product.
Chemical Reactions Analysis
Typical Reactions of Ethers
Octadecane, 1-(decyloxy)- can undergo various chemical reactions typical of ethers. These reactions are significant in organic synthesis, where control over functional groups is necessary for producing desired products.
Dehydrohalogenation
In the presence of strong bases, octadecane, 1-(decyloxy)- can undergo dehydrohalogenation.
Nucleophilic Attack
The mechanism by which Octadecane, 1-(decyloxy)- acts in chemical reactions typically involves nucleophilic attack at the ether oxygen atom. This can lead to cleavage of the ether bond under appropriate conditions, such as strong acids or bases.
TEMPO-Catalyzed Conversion
The conversion of primary alcohols to α-chloroacetals can be achieved using 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst . For example, n-octadecanol can be used in this process . The reaction is typically carried out under solvent-free conditions with TEMPO and Trichloroisocyanuric acid (TCCA) .
For the synthesis of 2-Chloro-1,1-bis(octadecyloxy)octadecane (1f ), n-Octadecanol (2.0 mmol) reacted with TCCA (1.0 mmol) in the presence of TEMPO (0.2 mmol) under stirring for 24 h at 90 °C. After column chromatography, α-chloroacetal 1f was obtained as a colorless oil (336 mg, 61% yield) .
Spectroscopic data:
¹H NMR (400 MHz, CDCl3): δ 4.45 (d, J = 5.7 Hz, 1H), 3.96–3.81 (m, 1H), 3.70–3.63 (m, 2H), 3.58–3.42 (m, 2H), 1.94–1.88 (m, 1H), 1.71–1.54 (m, 7H), 1.27 (s, 86H), 0.90 (t, J = 6.8 Hz, 9H) .
¹³C NMR (101 MHz, CDCl3): δ 104.6, 68.3, 67.4, 62.4, 32.5, 32.0, 29.8, 29.7, 29.5, 29.4, 29.2, 26.2, 22.7, 14.1 .
HRMS (ESI) found m/ z: 847.8008 [M + Na]+; calcd for C54H109ClO2Na+, 847.8008 .
The yields and reaction rates decreased with the increase of the molecular weight of the alcohols . The reaction requires heating in the synthesis of 1e and 1f because n-hexadecanol and n-octadecanol are solid at room temperature .
Reaction Mechanism
TCCA reacts with TEMPO to form N-oxoammonium ion I , which oxidizes the primary alcohol through intermediate II to the corresponding aldehyde IV , giving hydroxylamine III . Intermediate III is in turn oxidized to I by TCCA . In the meantime, aldehyde IV is turned into enol V through a keto enol tautomerism equilibrium, which reacts with the chloronium ion from TCCA, giving VI . Then, intermediate VI reacts with the primary alcohol to give final α-chloroacetal IX .
Scientific Research Applications
Chemistry: Octadecane, 1-(decyloxy)- is used as a phase change material (PCM) in thermal energy storage systems due to its high latent heat and stable phase transition properties . It is also utilized in organic synthesis as a hydrophobic reagent.
Biology: In biological research, this compound can be used to study membrane dynamics and interactions due to its hydrophobic nature. It can also serve as a model compound for studying the behavior of long-chain ethers in biological systems.
Medicine: While direct medical applications are limited, Octadecane, 1-(decyloxy)- can be used in the development of drug delivery systems, particularly in the formulation of hydrophobic drug carriers.
Industry: In the industrial sector, this compound is used in the formulation of lubricants, surfactants, and coatings. Its hydrophobic properties make it suitable for applications requiring water repellency and lubrication.
Mechanism of Action
The mechanism of action of Octadecane, 1-(decyloxy)- primarily involves its interaction with hydrophobic environments. The long aliphatic chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. In thermal energy storage applications, the compound undergoes phase transitions, absorbing and releasing heat in the process .
Comparison with Similar Compounds
Octadecane, 1-(ethenyloxy)-
Octadecane (Unsubstituted)
- Structure : A straight-chain C18 alkane (C18H38).
- Thermal Properties : Used as a phase change material (PCM) with a melting enthalpy of ~241 J/g and melting point near 28°C .
- Stability : High purity (98.11%) octadecane synthesized via Fischer–Tropsch processes is utilized in thermal energy storage systems .
1-Octadecanol (Stearyl Alcohol)
- Structure : A primary alcohol (C18H37OH).
- Functionality : Used in cosmetics (e.g., emollients) and pharmaceuticals. The U.S. EPA classifies it as low-priority due to its similarity to C16–C22 aliphatic alcohols in environmental persistence and toxicity profiles .
- Bioactivity: Unlike ethers, alcohols like 1-octadecanol exhibit emulsifying properties but lack the ether group’s resistance to hydrolysis.
1-Decanol (Decyl Alcohol)
- Structure : A C10 alcohol (C10H21OH), related to the decyloxy group in the target compound.
- Applications : Used in solvent mixtures (e.g., with dodecane or CO2) and surfactant formulations. Its shorter chain length reduces hydrophobicity compared to C18 derivatives .
Research Findings and Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
